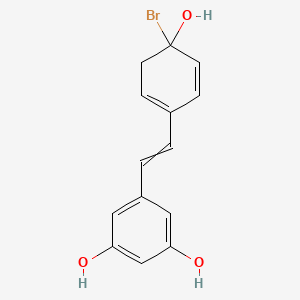
C14H13BrO3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-resveratrol is a synthetic analog of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes and berries. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. The addition of a bromine atom to the resveratrol structure enhances its biological activity and specificity, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromo-resveratrol can be synthesized through various methods. One common approach involves the Heck reaction, where 1,3-dimethoxybenzene and 4-vinylanisole are used as starting materials. The reaction is catalyzed by palladium complexes, such as Pd(dba)2, in the presence of phosphine ligands like P(t-Bu)3 . Another method involves a one-pot, stereoselective synthesis using trans-1,2-diphenylethene derivatives .
Industrial Production Methods: While specific industrial production methods for 4’-Bromo-resveratrol are not extensively documented, large-scale synthesis typically involves optimizing the reaction conditions to maximize yield and purity. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-resveratrol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in 4’-Bromo-resveratrol can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4’-Bromo-resveratrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogenation on polyphenolic structures.
Biology: Investigated for its ability to modulate cellular pathways and inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4’-Bromo-resveratrol involves the inhibition of sirtuin enzymes, particularly SIRT1 and SIRT3. By binding to the active sites of these enzymes, 4’-Bromo-resveratrol disrupts their deacetylase activity, leading to alterations in cellular metabolism and gene expression. This inhibition can induce apoptosis in cancer cells and reduce their stemness, making it a promising compound for cancer therapy .
Comparison with Similar Compounds
4’-Bromo-resveratrol is unique compared to other resveratrol analogs due to its potent inhibitory effects on sirtuin enzymes. Similar compounds include:
Properties
Molecular Formula |
C14H13BrO3 |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
5-[2-(4-bromo-4-hydroxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13BrO3/c15-14(18)5-3-10(4-6-14)1-2-11-7-12(16)9-13(17)8-11/h1-5,7-9,16-18H,6H2 |
InChI Key |
YTPPWQANPYDBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(O)Br)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















